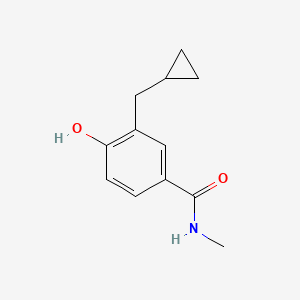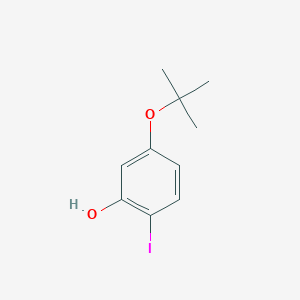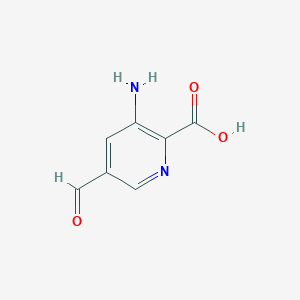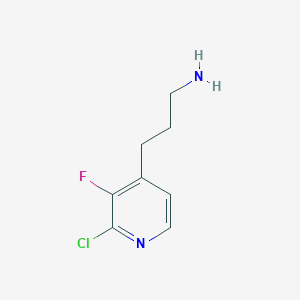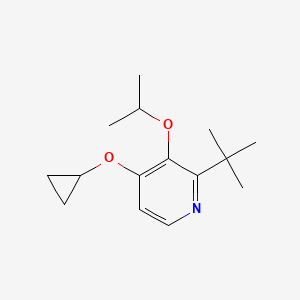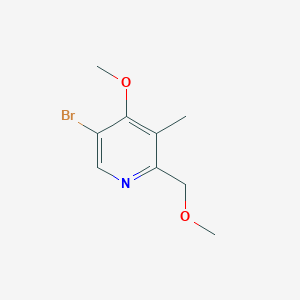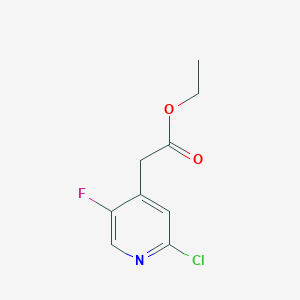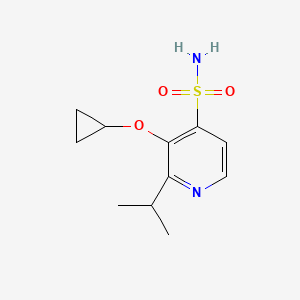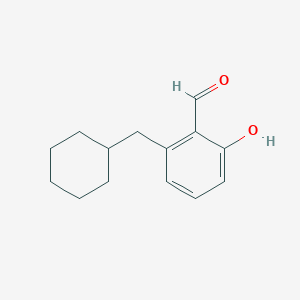
2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexylmethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde typically involves the following steps:
Formation of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the hydroxylated intermediate reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters using alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Primary alcohols
Substitution: Ethers, esters
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
- 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde
- 2-(Cyclohexylmethyl)-5-hydroxybenzaldehyde
Uniqueness
2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H18O2 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H18O2/c15-10-13-12(7-4-8-14(13)16)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2 |
InChI-Schlüssel |
BZJFDMQFBAQMMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


